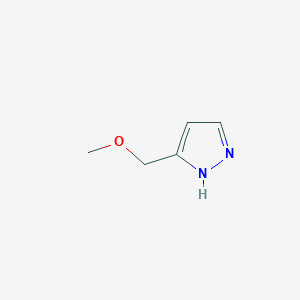

3-(methoxymethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.comrjpdft.com This structural motif is a cornerstone in the development of new molecules across various industries, including medicine, agriculture, and technology. wisdomlib.orgnih.gov The unique arrangement of atoms in the pyrazole ring imparts a range of chemical properties that make it a valuable scaffold in organic synthesis. nih.gov

The significance of pyrazoles is underscored by their prevalence in a number of well-established pharmaceutical agents. nih.gov The pyrazole core is found in drugs with diverse therapeutic applications, such as anti-inflammatory, analgesic, anticancer, and antipsychotic agents. nih.govmdpi.com This broad spectrum of biological activity has fueled extensive research into the synthesis and modification of pyrazole derivatives. rjpdft.comwisdomlib.org Researchers are continually exploring new synthetic methods to create novel pyrazole-based compounds with enhanced or specific pharmacological profiles. mdpi.comwisdomlib.orgnih.gov The adaptability of the pyrazole structure allows for the creation of a multitude of derivatives, making it a privileged scaffold in medicinal chemistry. wisdomlib.orgmdpi.com

Beyond pharmaceuticals, pyrazole derivatives are also integral to the development of agrochemicals and materials science. mdpi.com Their diverse biological activities have led to their use in creating new pesticides and herbicides. rjpdft.comnih.gov The ongoing investigation into pyrazole derivatives highlights the enduring importance of this class of heterocyclic compounds in the advancement of chemical and biological sciences. wisdomlib.org

Structural Overview of the 3-(Methoxymethyl)-1H-pyrazole Core

The compound this compound is a specific derivative of the parent pyrazole ring. Its structure is characterized by a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms. rjpdft.comuni.lu A key feature of this molecule is the methoxymethyl group (-CH₂OCH₃) attached to the carbon atom at the 3-position of the pyrazole ring. uni.lu

The presence of the methoxy (B1213986) group introduces a degree of polarity and potential for hydrogen bonding, which can influence the molecule's physical and chemical properties. The structural information for this compound is summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₅H₈N₂O |

| IUPAC Name | 5-(methoxymethyl)-1H-pyrazole |

| SMILES | COCC1=CC=NN1 |

| InChI | InChI=1S/C5H8N2O/c1-8-4-5-2-3-6-7-5/h2-3H,4H2,1H3,(H,6,7) |

| InChIKey | BTFRKRYIPLNIEG-UHFFFAOYSA-N |

| Data sourced from PubChem uni.lu |

The structure of this compound serves as a foundational scaffold for the synthesis of more complex molecules. By modifying the substituents on the pyrazole ring or the methoxymethyl group, chemists can systematically alter the compound's properties to suit specific applications in medicinal chemistry and materials science. For instance, related structures include 5-chloro-3-(methoxymethyl)-1H-pyrazole and 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which showcase how the core scaffold can be functionalized at different positions. nih.govmolport.com

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-4-5-2-3-6-7-5/h2-3H,4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFRKRYIPLNIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxymethyl 1h Pyrazole and Its Analogues

Classical and Cyclocondensation Routes to Pyrazole (B372694) Scaffolds

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This approach, first reported by Knorr in 1883, remains a fundamental strategy. mdpi.commdpi.com The reaction involves the condensation of a hydrazine, acting as a binucleophile, with a 1,3-dielectrophilic species. mdpi.comnih.gov

Variations of this method utilize different 1,3-difunctionalized substrates, including α,β-unsaturated ketones and aldehydes. mdpi.comscielo.br For instance, the reaction of α,β-ethylenic ketones with hydrazines initially yields pyrazolines, which can then be oxidized to form the aromatic pyrazole ring. nih.gov The regioselectivity of these reactions can sometimes be a challenge, leading to mixtures of isomeric products. mdpi.com

To overcome some of the limitations of classical methods, multicomponent reactions (MCRs) have gained prominence. beilstein-journals.org MCRs allow for the in situ generation of the 1,3-dielectrophilic intermediate, which then undergoes cyclocondensation with a hydrazine in a one-pot process. beilstein-journals.org This strategy enhances efficiency and broadens the scope of accessible pyrazole derivatives. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product Type | Key Features | Reference(s) |

| 1,3-Diketone | Hydrazine | Polysubstituted pyrazole | Classic, straightforward method; can lead to regioisomers. | mdpi.commdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (intermediate), then Pyrazole | Oxidation step required to form the aromatic pyrazole. | nih.gov |

| Enolate & Carboxylic Acid Chloride | Hydrazine | Polysubstituted pyrazole | In situ generation of 1,3-dicarbonyl compound in an MCR. | beilstein-journals.org |

| Malononitrile, Aldehyde, Hydrazine | Substituted pyrazole | Three-component reaction. | beilstein-journals.org |

Advanced and Multicomponent Cycloaddition Strategies

Modern synthetic chemistry has introduced more sophisticated methods for pyrazole synthesis, including advanced cycloaddition reactions and the use of enabling technologies.

Metal-Catalyzed Processes for Pyrazole Formation

Transition-metal catalysis has significantly advanced the synthesis of pyrazoles by enabling novel reaction pathways and improving efficiency and regioselectivity. researchgate.netrsc.org Various metals, including silver (Ag), rhodium (Rh), and iron (Fe), have been successfully employed. mdpi.commdpi.com

Silver-catalyzed reactions have been used for the [3+2] cycloaddition of alkynes with diazo compounds or their surrogates, providing a direct route to substituted pyrazoles. mdpi.com For example, a silver-mediated cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane has been developed for constructing monosubstituted pyrazoles under mild conditions. mdpi.com Another silver-catalyzed method involves the reaction of trifluoromethylated ynones with hydrazines to yield 3-CF3-pyrazoles with high regioselectivity and yields. mdpi.com

Rhodium catalysts have been utilized in cascade reactions, such as the three-component synthesis of N-naphthyl pyrazoles. mdpi.com Iron-based catalysts, valued for being inexpensive, have been used in the cyclization of α,β-unsaturated ketones with amidines to form pyrimidine (B1678525) and imidazole (B134444) derivatives, showcasing the broader applicability of metal catalysis in heterocycle synthesis. mdpi.com

| Catalyst | Reactants | Reaction Type | Key Advantages | Reference(s) |

| Silver (Ag) | Alkynes, N-isocyanoiminotriphenylphosphorane | [3+2] Cycloaddition | Mild conditions, wide substrate scope. | mdpi.com |

| Silver (Ag) | Trifluoromethylated ynones, Hydrazines | Heterocyclization | High regioselectivity, excellent yields. | mdpi.com |

| Rhodium (Rh) | Diazo compounds, Phenyloxazoles | Annulation | Controlled reaction outcomes, operational simplicity. | mdpi.com |

| Iron (Fe) | α,β-Unsaturated ketones, Amidines | Cyclization | Inexpensive catalyst. | mdpi.com |

Expedited Synthesis via Flow Chemistry and Microwave Irradiation

To accelerate reaction times and improve yields, modern techniques such as flow chemistry and microwave irradiation have been applied to pyrazole synthesis. mdpi.comchim.it

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly increase the temperature of the reaction mixture, significantly reducing reaction times and often leading to higher yields and fewer side products compared to conventional heating. chim.itrsc.org This technique has been successfully used for the synthesis of various pyrazole derivatives, including the cyclocondensation of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free conditions. mdpi.com

Flow chemistry offers advantages in terms of safety, scalability, and automation. mdpi.com In a continuous-flow setup, reagents are pumped through a reactor where the reaction occurs. This method allows for precise control over reaction parameters and can be combined with other technologies like microwave heating. mdpi.com For instance, a hybrid continuous-flow–microwave approach has been used for the synthesis of N-aryl pyrazoles. mdpi.com Flow systems also facilitate safer handling of hazardous intermediates by generating them in situ and immediately using them in the next step. mdpi.com

| Technology | Reaction Example | Key Benefits | Reference(s) | |---|---|---|---|---| | Microwave Irradiation | Cycloaddition of tosylhydrazones and α,β-unsaturated carbonyls | Reduced reaction times, high yields, solvent-free conditions. | mdpi.com | | Flow Chemistry | Conversion of anilines to pyrazoles | Increased safety, scalability, minimal user intervention. | mdpi.com | | Flow-Microwave Hybrid | Synthesis of N-aryl pyrazoles | Combines advantages of both technologies. | mdpi.com |

Preparation of 3-(Methoxymethyl)-1H-pyrazole and its Precursors

The synthesis of the target molecule, this compound, requires specific strategies for the introduction of the methoxymethyl group, often involving the preparation of a hydroxymethyl precursor.

Synthesis of 3-(Hydroxymethyl)pyrazole and Related Intermediates

The synthesis of 3-(hydroxymethyl)pyrazole derivatives often serves as a crucial step towards obtaining 3-(methoxymethyl)pyrazoles. One approach involves the reduction of a corresponding pyrazole-3-carboxylate ester. For example, methyl 5-cyano-1-methylpyrazole-3-carboxylate can be reduced using lithium borohydride (B1222165) (LiBH₄) in a mixture of THF and methanol (B129727) to yield 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. google.com Another strategy involves the functionalization of a pre-formed pyrazole ring through lithiation followed by reaction with a formylating agent to introduce a hydroxymethyl group. rsc.org

Methoxymethylation Strategies

The conversion of a hydroxymethyl group to a methoxymethyl group is a key step in synthesizing the title compound. vulcanchem.com This transformation can be achieved through various methoxymethylation methods. One common method involves the reaction of the hydroxymethylpyrazole with a methoxymethylating agent, such as formaldehyde (B43269) dimethyl acetal, often in the presence of an acid catalyst. researchgate.net Another approach could involve the Williamson ether synthesis, where the hydroxymethylpyrazole is first deprotonated with a base to form an alkoxide, which then reacts with a methyl halide.

A plausible synthetic route for an analogue, 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole, involves the formation of the pyrazole core followed by the introduction of the substituents. vulcanchem.com The methoxymethyl group can be introduced via nucleophilic substitution or a Mitsunobu reaction on a hydroxymethyl precursor. vulcanchem.com

Chemical Reactivity and Functionalization of 3 Methoxymethyl 1h Pyrazole

Regioselective C-H Activation in Pyrazole (B372694) Systems

Direct C-H activation has become a powerful tool for the functionalization of heteroaromatic compounds like pyrazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. thieme-connect.comnih.gov

Achieving regioselectivity in the functionalization of the pyrazole ring is a significant challenge, particularly in distinguishing between the C3, C4, and C5 positions. Research has shown that without a directing or blocking group, C-H activation often leads to mixtures of products. academie-sciences.fr To overcome this, specific strategies have been developed:

C5-Functionalization: The most reliable method for achieving selective functionalization at the C5 position involves introducing a removable blocking group at the C4 position. academie-sciences.fr Groups such as formyl, chloro, bromo, or even an ester can effectively block the more reactive C4 position, directing the C-H activation to C5. academie-sciences.fr

C3-Functionalization: Functionalization at the C3 position is less common but can be achieved through innovative strategies. One reported method involves the use of pyrazole N-oxides, which react with arynes to afford C3-hydroxyarylated pyrazoles with high regioselectivity. scholaris.ca This approach is notable as it does not require blocking of the C4 and C5 positions. scholaris.ca

sp³ C-H Activation: The pyrazole ring itself can act as a directing group to facilitate the functionalization of adjacent sp³ C-H bonds. nih.govnih.gov This has been demonstrated in palladium-catalyzed reactions where the nitrogen atom of the pyrazole coordinates to the metal center, directing the activation of a C-H bond on an N-alkyl substituent. nih.govnih.gov

Palladium catalysis is a cornerstone of C-H activation chemistry for pyrazoles. thieme-connect.com Direct arylation via C-H activation/functionalization is typically achieved using aryl halides as coupling partners. The reaction conditions, particularly the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. thieme-connect.com

Studies on 1,3,5-trisubstituted pyrazoles have shown that palladium(II) acetate (B1210297) in combination with a base like potassium acetate and a solvent such as N,N-dimethylacetamide (DMA) can promote selective arylation at the C4 position. thieme-connect.com The electronic properties of the aryl halide partner also play a crucial role, with electron-poor aryl bromides generally providing better yields than electron-rich ones. thieme-connect.com

When the C4 position is blocked, palladium-catalyzed C-H arylation can be directed to the C5 position. For instance, ethyl 1-methylpyrazole-4-carboxylate has been successfully coupled with various aryl bromides at the C5 position using a palladium catalyst system. academie-sciences.fr

| Pyrazole Substrate | Coupling Partner | Catalyst System | Position of Arylation | Yield | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazoles | Aryl Bromides | Pd(OAc)₂, KOAc, DMA | C4 | Moderate to High | thieme-connect.com |

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-4-(trifluoromethyl)benzene | PdCl(C₃H₅)(dppb) (5 mol%), KOAc, DMA | C5 | 88% | academie-sciences.fr |

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-4-acetylbenzene | PdCl(C₃H₅)(dppb) (5 mol%), KOAc, DMA | C5 | 85% | academie-sciences.fr |

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-3-fluorobenzene | PdCl(C₃H₅)(dppb) (5 mol%), KOAc, DMA | C5 | 65% | academie-sciences.fr |

Directed Functionalization at Specific Ring Positions

Nucleophilic Substitution Reactions on Substituted Pyrazoles

The electron-rich nature of the pyrazole ring generally makes it unreactive toward nucleophiles. tandfonline.com Therefore, nucleophilic aromatic substitution (SNAr) reactions are rare unless the ring is activated by the presence of strong electron-withdrawing groups. tandfonline.comimperial.ac.uk

For SNAr to occur, a good leaving group (such as a halide) must be present on the pyrazole ring, and the ring must be sufficiently activated. The substitution of a leaving group at the electron-deficient C3 or C5 positions is more feasible than at C4. imperial.ac.uk The presence of powerful electron-withdrawing groups, such as nitro (NO₂) or formyl (CHO), is often required to facilitate the displacement of a leaving group. tandfonline.com For example, the halogen in 4-formyl-5-chloropyrazole shows considerable potential for nucleophilic displacement, as the halogen is activated by the ortho-aldehyde group. tandfonline.com Similarly, the chlorine atom in 4-chloro-3,5-dinitropyrazole is readily displaced by various nucleophiles, demonstrating that sufficient activation can render even the C4 position susceptible to nucleophilic attack. thieme-connect.com

Activated halopyrazoles react with a range of heteroatomic nucleophiles. The reactions of 4-chloro-3,5-dinitropyrazole with various nitrogen and sulfur nucleophiles proceed exclusively at the C4 position, replacing the chlorine atom. thieme-connect.com These reactions are effective for both the neutral N-methylated pyrazole and the anionic N-unsubstituted pyrazole, highlighting the strong activating effect of the two nitro groups. thieme-connect.com This methodology provides an efficient route to a variety of 4-substituted 3,5-dinitropyrazoles. thieme-connect.com For instance, reactions with morpholine, thiophenol, and substituted phenols proceed smoothly to give the corresponding substitution products in good yields. thieme-connect.com

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Morpholine | Methanol (B129727) | 4-Morpholino-3,5-dinitropyrazole | thieme-connect.com |

| Thiophenol | NaOH, aq. Acetonitrile (B52724) | 3,5-Dinitro-4-(phenylthio)pyrazole | thieme-connect.com |

| 4-Bromophenol | NaOH, aq. Acetonitrile | 4-(4-Bromophenoxy)-3,5-dinitropyrazole | thieme-connect.com |

| 2-Methoxyphenol | NaOH, aq. Acetonitrile | 4-(2-Methoxyphenoxy)-3,5-dinitropyrazole | thieme-connect.com |

Displacement of Electron-Withdrawing Groups

Electrophilic Aromatic Substitution Patterns

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) is a characteristic reaction of the pyrazole ring. The regioselectivity of this reaction is dictated by the electron density distribution in the ring. The C4 position is the most electron-rich carbon atom, making it the preferred site for electrophilic attack. quora.comrrbdavc.org The attack at C4 proceeds through a more stable cationic intermediate compared to attacks at the C3 or C5 positions, which would place a positive charge adjacent to the electron-deficient "pyridine-like" nitrogen atom. rrbdavc.org

Therefore, common electrophilic substitution reactions such as nitration, halogenation, and sulfonation occur preferentially at the C4 position of the pyrazole ring. nih.govrrbdavc.org For 3-(methoxymethyl)-1H-pyrazole, the methoxymethyl group at C3 is an ortho, para-directing group in classical aromatic systems; however, in the pyrazole ring, the inherent reactivity of the C4 position is the dominant factor, and electrophilic substitution is strongly expected to occur at this site.

Derivatization at the Pyrazole Nitrogen (N-Functionalization)

The functionalization of the nitrogen atoms within the pyrazole ring of this compound is a critical aspect of its chemistry, enabling the synthesis of a diverse range of derivatives. As an unsymmetrical pyrazole, direct N-functionalization can lead to a mixture of regioisomers, specifically the 1,3- and 1,5-disubstituted products. The reaction's regioselectivity is influenced by factors such as the nature of the electrophile, the reaction conditions, and the presence of substituents on the pyrazole ring.

N-alkylation is a common derivatization strategy. For instance, the introduction of alkyl groups can be achieved using alkyl halides or tosylates. A plausible synthetic route for preparing N-alkylated derivatives like 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole involves the alkylation of the pyrazole nitrogen with a reagent such as 2-fluoroethyl bromide or 2-fluoroethyl tosylate. vulcanchem.com Similarly, the methoxymethyl group itself can be introduced at the nitrogen position, serving as a protecting group. The reaction of a pyrazole with methoxymethyl chloride (MOM-Cl), often in the presence of a base like sodium bicarbonate or sodium hydride, yields the N-methoxymethylated product. researchgate.netnih.gov This strategy is particularly useful in multi-step syntheses where one of the ring nitrogens needs to be temporarily blocked. For example, 3,4,5-trinitropyrazole can be selectively methoxymethylated at the N-1 position using methoxymethyl chloride and sodium bicarbonate in acetonitrile. researchgate.net

Strategic approaches have been developed to overcome the inherent challenge of regioselectivity in pyrazole N-alkylation. nih.gov One such conceptual method involves the "strategic atom replacement," where N-alkyl pyrazoles are synthesized from isothiazole (B42339) precursors. This circumvents the direct, and often unselective, N-functionalization step. nih.gov

The following table summarizes representative N-functionalization reactions applicable to the pyrazole core.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Methoxymethylation | Methoxymethyl chloride (MOM-Cl), NaHCO₃, MeCN, 25°C, 1h | 1-(Methoxymethyl)-pyrazole derivative | researchgate.net |

| N-Alkylation | 2-Fluoroethyl bromide or tosylate | 1-(2-Fluoroethyl)-pyrazole derivative | vulcanchem.com |

| N-Acetonylation | Bromoacetone, NaHCO₃, 60°C | N-Acetonyl-pyrazole derivative | researchgate.net |

Transformations Involving the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) at the C-3 position is an ether linkage, and its primary chemical transformation involves cleavage to reveal the corresponding hydroxymethyl group (-CH₂OH). This reaction is essentially a deprotection step, as the methoxymethyl (MOM) ether is frequently employed as a protecting group for alcohols in organic synthesis due to its stability under various conditions, particularly basic and nucleophilic environments. wikipedia.orgresearchgate.net

The cleavage of the MOM ether can be accomplished under acidic conditions or by using various Lewis acids. wikipedia.org The choice of reagent allows for selective deprotection in the presence of other acid-sensitive or base-sensitive functional groups. A range of methods has been developed for this purpose, highlighting the versatility of the MOM group in synthetic strategies.

For example, trimethylsilyl (B98337) bromide (TMSBr) is an effective reagent for the deprotection of MOM ethers under mild conditions. researchgate.net Other Lewis acids like bismuth trichloride (B1173362) (BiCl₃) and zinc bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol (n-PrSH) have also been reported to efficiently cleave MOM ethers. researchgate.netrsc.org The ZnBr₂/n-PrSH system is noted for its rapid reaction time, often less than ten minutes, and high yields. researchgate.net Cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile provides a mild and neutral condition for the selective cleavage of methoxyethoxymethyl (MEM) ethers, a method that is also compatible with MOM ether deprotection. acs.org

These deprotection methods transform this compound into (1H-pyrazol-3-yl)methanol, a key intermediate that allows for further functionalization at the newly liberated hydroxyl group.

The table below details several established methods for the cleavage of methoxymethyl ethers.

| Reagent(s) | Conditions | Key Features | Reference |

| Bismuth Trichloride (BiCl₃) | Acetonitrile, room temp. or 50°C | Effective for both alkyl and aryl MOM ethers. | rsc.org |

| Cerium(III) Chloride (CeCl₃·7H₂O) | Acetonitrile, reflux | Mild, neutral conditions, rapid reaction. | acs.org |

| Zinc Bromide (ZnBr₂), n-Propanethiol (n-PrSH) | Dichloromethane (CH₂Cl₂), 0°C to room temp. | Rapid (<10 min) and high-yielding deprotection. | researchgate.net |

| Trimethylsilyl Bromide (TMSBr) | Dichloromethane (CH₂Cl₂), -78°C | Mild cleavage conditions. | researchgate.net |

Synthesis and Exploration of 3 Methoxymethyl 1h Pyrazole Derivatives and Hybrid Systems

Rational Design and Synthesis of Functionalized Analogues

The rational design of analogues of 3-(methoxymethyl)-1H-pyrazole is driven by the goal of fine-tuning physicochemical and pharmacological properties. Synthetic strategies often involve the modification of a pre-formed pyrazole (B372694) ring or the cyclization of acyclic precursors.

A common method for pyrazole synthesis involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine (B178648) hydrate. Another powerful technique is the Vilsmeier-Haack reaction, which can be used to cyclize hydrazones into pyrazole-4-carbaldehydes, providing a key intermediate for further functionalization. pharmacyjournal.insemanticscholar.org For instance, substituted hydrazones can be cyclized using a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. semanticscholar.org Similarly, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes represent a typical pathway for forming the pyrazole core. vulcanchem.com

Once the core is established, functional groups can be introduced. For example, a plausible synthetic route for 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole involves the N-alkylation of the pyrazole ring with a suitable agent like 2-fluoroethyl bromide. vulcanchem.com The synthesis of more complex analogues, such as sulfanilamide (B372717) derivatives, has been achieved through the sulfonylation of 3-aryl-5-methoxymethyl-4-amino-1H-pyrazoles. researchgate.net The rational design of such molecules often aims to combine the known bioactivity of the pyrazole scaffold with that of other pharmacophores, like the sulfonamide group, to create novel agents. researchgate.netscience.gov

| Compound Name | Key Structural Modification | Synthetic Precursor/Method |

| 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole | Addition of a 2-fluoroethyl group at the N1 position. | Alkylation of the pyrazole core. vulcanchem.com |

| N-(4-(N-(3-(methoxymethyl)-5-phenyl-1H-pyrazole-4-yl)sulfamoyl)phenyl) acetamide | Addition of a sulfanilamide moiety at the C4 position. | Sulfonylation of 3-aryl-5-methoxymethyl-4-amino-1H-pyrazole. researchgate.net |

| 1-(4-bromobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde | Formation of a pyrazole-4-carbaldehyde from a hydrazone. | Cyclization of substituted hydrazones via Vilsmeier-Haack reaction. pharmacyjournal.in |

Construction of Pyrazole-Containing Hybrid Heterocycles

The construction of hybrid molecules by fusing or linking the pyrazole ring with other heterocyclic systems is a prominent strategy to generate novel chemical scaffolds with diverse properties. uctm.edu This approach leverages the established chemical reactivity of pyrazole intermediates.

Pyrazole-4-carbaldehydes are particularly versatile precursors for building fused heterocyclic systems. semanticscholar.org For example, Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehydes with compounds containing an active methylene (B1212753) group, such as acetonitrile (B52724) derivatives, can yield pyrazolo[3,4-b]pyridines. semanticscholar.org Multicomponent reactions are also widely employed due to their efficiency, often utilizing the binucleophilic nature of aminopyrazoles to construct fused systems. nih.gov

Cycloaddition reactions offer another powerful route to hybrid heterocycles. A [3+2] dipolar cycloaddition between a pyrazole-carbonitrile and sodium azide (B81097) is a common method for synthesizing pyrazole-tetrazole hybrids. mdpi.com Similarly, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has been used to link pyrazole moieties to 1,2,3-triazoles, creating pyrazole-triazole hybrids. researchgate.net More complex fused systems, such as pyrazole-fused benzazepines, can be assembled through catalyst-controlled cycloadditions. acs.org The choice of catalyst can direct the reaction pathway, allowing for the divergent synthesis of different ring systems from the same starting materials. acs.org

| Hybrid Heterocycle System | Synthetic Strategy | Key Pyrazole Intermediate | Resulting Fused/Linked System |

| Pyrazolo[3,4-b]pyridines | Friedländer condensation. semanticscholar.org | 5-Amino-1H-pyrazole-4-carbaldehyde. semanticscholar.org | Pyrazole fused with Pyridine |

| Pyrazole-Tetrazole Hybrids | [3+2] Cycloaddition. mdpi.com | Pyrazole-carbonitrile. mdpi.com | Pyrazole linked to Tetrazole |

| Pyrazole-Triazole Hybrids | Copper-catalyzed "click" reaction. researchgate.net | Propargylated pyrazole and an organic azide. researchgate.net | Pyrazole linked to 1,2,3-Triazole |

| Chromone-Pyrazole Hybrids | Condensation followed by cyclization. researchgate.net | Pyrazole-based oxazolone (B7731731) derivative. researchgate.net | Pyrazole linked to Chromone |

| Pyrazole-Fused Benzazepines | Catalyst-controlled (5+4) cycloaddition. acs.org | Pyrazolone-derived Morita–Baylis–Hillman carbonates. acs.org | Pyrazole fused with Benzazepine |

Coordination Chemistry and Catalytic Applications of Pyrazole Derived Ligands

Synthesis and Structural Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes incorporating pyrazole-derived ligands is typically achieved through the reaction of the ligand with a suitable metal precursor, often a metal halide or another salt. orientjchem.org For instance, organometallic ruthenium complexes can be synthesized by reacting a pyrazole-containing ligand with a ruthenium dimer, such as [(p-cym)Ru(µ-Cl)₂]₂, in a solvent like methanol (B129727) or acetonitrile (B52724). mdpi.com Similarly, bimetallic assemblies can be constructed by reacting pre-formed building blocks, such as a tricyanometalate complex containing a pyrazole-based scorpionate ligand, with a second metal precursor. diva-portal.org

The structural diversity of metal-pyrazole complexes is vast. Depending on the metal, the ligand's substituents, and reaction conditions, they can form simple mononuclear species, cyclic oligomers, or extended coordination polymers. mdpi.comnih.gov Coinage metals like silver(I) and gold(I), for example, are known to form cyclic trimers [M₃(μ-pz)₃] and tetramers [M₄(μ-pz)₄] with pyrazolate anions. nih.gov Silver(I) has also been shown to form one-dimensional (1D) zig-zag coordination polymers with substituted pyrazolates. nih.gov

| Complex | Metal Center | Coordination Geometry (at Metal) | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ag(μ-L¹Clpz)]n (L¹Clpz⁻ = 4-chloro-3,5-diisopropyl-1-pyrazolate) | Ag(I) | Linear | 1-D coordination polymer with Ag-N distances of ~2.07 Å and N-Ag-N angles near 180°. | nih.gov |

| [Au₄(μ-L)₄] (HL = 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole) | Au(I) | Square Planar (Au₄ core) | Cyclic tetrameric cluster. | nih.gov |

| [Ru(ImH)₂(p-cym)Cl]Cl (ImH = 1H-Imidazole) | Ru(II) | Pseudo-octahedral ("piano-stool") | Mononuclear half-sandwich complex with Ru-N distances of ~2.11 Å. | mdpi.com |

| [TpFe(CN)₃][(MnIIIsalen)] (Tp = hydrotris(3,5-dimethylpyrazol-1-yl)borate) | Fe(III), Mn(III) | Octahedral | 1-D bimetallic chain linked by cyanide bridges. | diva-portal.org |

Role of Pyrazole (B372694) Ligands in Homogeneous and Heterogeneous Catalysis

Pyrazole-derived ligands are crucial in the development of both homogeneous and heterogeneous catalysts. The electronic properties and steric bulk of these ligands can be fine-tuned to enhance catalytic activity, selectivity, and stability.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, metal complexes with pyrazole ligands have shown significant promise. A notable application is in transfer hydrogenation reactions, a key process in organic synthesis. For example, manganese complexes coordinated to pyrazole ligands have been developed as efficient and practical catalysts for the transfer hydrogenation of a wide range of substrates, offering an alternative to more expensive noble metal catalysts. rsc.org Similarly, arene-ruthenium(II) complexes bearing pyrazole-type ligands have demonstrated catalytic activity in transfer hydrogenation processes. mdpi.com The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle.

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, offering advantages such as easy separation and recyclability. Pyrazole-containing metal complexes can be immobilized on solid supports to create robust heterogeneous catalysts. For instance, oxidovanadium(IV) complexes have been anchored onto chloromethylated polystyrene. mdpi.com These polymer-supported catalysts have been successfully employed in one-pot, three-component reactions to synthesize biologically active trisubstituted imidazoles. mdpi.com The heterogenization of the pyrazole-based complex not only simplifies product purification but also allows the catalyst to be recovered and reused for multiple cycles with sustained activity, highlighting a key advantage for sustainable chemical manufacturing. mdpi.com

Computational and Quantum Chemical Investigations of Pyrazole Structures

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrazole (B372694) derivatives to elucidate their geometric parameters, stability, and reactivity.

Theoretical calculations for pyrazole derivatives are commonly performed using DFT methods, with the B3LYP functional being a popular choice, often paired with basis sets like 6-31G(d,p), 6-311++G(d,p), or def-TZVP. vulcanchem.comelectrochemsci.orgresearchgate.netnih.gov These studies allow for the optimization of molecular geometries, providing theoretical values for bond lengths, bond angles, and dihedral angles that correlate well with experimental data. nih.gov For pyrazole rings, DFT calculations reveal C3–N7 bond lengths in the range of 1.298–1.300 Å, indicating partial double-bond character, and N7–N8–C3 bond angles around 109.5–109.7°. vulcanchem.com

DFT studies are crucial for understanding the tautomerism in asymmetrically substituted pyrazoles, such as 3-(methoxymethyl)-1H-pyrazole. The position of the annular proton (on N1 or N2) is highly influenced by the electronic nature of the substituents. Theoretical calculations have established that electron-donating groups generally favor substitution at the C3 position, while electron-withdrawing groups tend to stabilize the C5-tautomer. mdpi.com The methoxymethyl group, while generally considered electron-donating, can also participate in intramolecular interactions, such as hydrogen bonding with the pyrazolic N-H, which has been shown to stabilize the less stable 5-tautomer in some cases. mdpi.com

Furthermore, DFT calculations are used to determine the distribution of electron density on the pyrazole ring. While it was traditionally thought that the pyridine-like nitrogen (N2) is the most nucleophilic, DFT calculations at the B3LYP/6-31G**(d) level have shown that the major negative charge is often concentrated on the pyrrole-like nitrogen (N1). mdpi.com This insight is critical for predicting the outcomes of substitution reactions.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Pyrazole Derivative based on DFT Calculations

| Parameter | Bond | Value (Å/°) |

|---|---|---|

| Bond Lengths (Å) | C1=N8 | 1.2887 |

| N7-N8 | 1.3708 | |

| Aromatic C=C | 1.38 - 1.40 | |

| **Bond Angles (°) ** | N8-C1-C20 | 122.60 |

| C1-N8-N7 | 110.38 | |

| C32-C36-Cl49 | 119.46 |

Note: Data is based on a representative pyrazole derivative (CPMPP) calculated at the B3LYP/6-311++G(d,p) level of theory. materialsciencejournal.org The specific values for this compound may vary.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental computational tools for predicting the reactivity of molecules. rsc.orgnih.gov

Molecular Electrostatic Potential (MEP) The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. orientjchem.orgtandfonline.com The map is color-coded: regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net For pyrazole derivatives, MEP analysis typically shows the most negative potential located around the pyridine-like N2 atom, confirming it as a primary site for electrophilic interaction and hydrogen bonding. researchgate.netorientjchem.org The hydrogen atom attached to the pyrrole-like N1 atom usually appears as a region of high positive potential. orientjchem.org

Frontier Molecular Orbital (FMO) Analysis Developed by Kenichi Fukui, FMO theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com The HOMO is the orbital of highest energy containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. nih.gov A small HOMO-LUMO gap indicates that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govpjoes.com In contrast, a large energy gap suggests high stability and low reactivity. researchgate.net For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and its substituents, while the LUMO's location can vary depending on the specific substitution pattern. orientjchem.orgpjoes.com The calculated HOMO-LUMO gap for a substituted pyrazole was found to be 4.2 eV, suggesting a degree of electronic delocalization that enhances its reactivity compared to unsubstituted pyrazoles. vulcanchem.com

Table 2: Frontier Molecular Orbital (FMO) Data and Global Reactivity Descriptors

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.61 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.74 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.87 | Indicates chemical reactivity and stability |

Note: Data is based on a representative imidazole (B134444) derivative, which is structurally related to pyrazole. orientjchem.org Values are calculated at the B3LYP/6-31G level. The specific values for this compound may vary.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, especially using DFT, is a cornerstone for elucidating complex reaction mechanisms at the molecular level. frontiersin.orgrsc.org For pyrazoles, these studies have been instrumental in understanding processes like proton transfer, which is fundamental to their tautomerism.

The intramolecular proton transfer required for the interconversion between 3-substituted and 5-substituted pyrazole tautomers involves a very high activation energy barrier in the gas phase for a single molecule, calculated to be in the range of 45.7–51.59 kcal/mol at the MP2 level of theory. researchgate.net This makes the uncatalyzed reaction prohibitively slow. Computational studies have shown that this barrier is significantly lowered through two primary mechanisms: self-association to form dimers or catalysis by solvent molecules like water. researchgate.net

In the dimer mechanism, two pyrazole molecules form a hydrogen-bonded pair, allowing for a double proton transfer. The activation energies for this concerted process are substantially lower, calculated to be in the range of 11.4–12.6 kcal/mol at the MP2 level. researchgate.net The strength of the hydrogen bonds in these dimers is influenced by the electronic properties of the substituents; electron-withdrawing groups tend to form stronger dimers in 3-substituted pyrazoles. researchgate.net

Water-assisted proton transfer provides another low-energy pathway. The inclusion of one or more water molecules can create a "proton wire" or bridge, facilitating the proton shuttle between the N1 and N2 atoms of the pyrazole ring. researchgate.netresearchgate.net Studies on a series of 5-alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles, which are structurally related to pyrazoles, have shown that the ratio of tautomers is generally insensitive to the substituent, with the exception of unsubstituted and methoxymethyl-substituted derivatives. researchgate.net This highlights the specific role the methoxymethyl group can play in influencing tautomeric equilibria, likely through its participation in hydrogen-bonded networks with solvent molecules. researchgate.netresearchgate.net These computational models provide a detailed, step-by-step view of the reaction coordinates and transition states, offering insights that are inaccessible through experimental means alone.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(methoxymethyl)-1H-pyrazole, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a pyrazole (B372694) derivative with a methoxymethyl group typically shows distinct signals. For instance, the methoxymethyl protons (-OCH₃) are expected to appear as a singlet at approximately δ 3.3–3.5 ppm. The methylene (B1212753) protons (-CH₂O-) of the same group would also likely present as a singlet. Protons attached to the pyrazole ring itself have characteristic chemical shifts, generally appearing in the region of δ 6.5–7.5 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a derivative like 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole, the methoxy (B1213986) carbon is anticipated around δ 55 ppm. vulcanchem.com In another example, 1-methoxymethyl-3,4,5-trinitropyrazole, the ¹³C NMR in CDCl₃ showed the methoxy carbon (OCH₃) at δ 58.9 ppm and the methylene carbon (CH₂) at δ 86.3 ppm. atlantis-press.com The carbons of the pyrazole ring itself (C3, C4, and C5) were observed at δ 143.4 ppm, δ 123.5 ppm, and δ 137.4 ppm, respectively. atlantis-press.com These values can shift based on the specific substituents on the pyrazole ring.

Table 1: Representative ¹H and ¹³C NMR Data for Methoxymethyl-Substituted Pyrazoles This table presents a generalized view of expected NMR shifts based on available data for related compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Solvent |

| ¹H | Methoxymethyl (-OCH₃) | 3.3 - 3.5 | CDCl₃ |

| ¹H | Pyrazole Ring Protons | 6.5 - 7.5 | CDCl₃ |

| ¹³C | Methoxymethyl (-OCH₃) | ~55 - 59 | CDCl₃ |

| ¹³C | Methylene (-CH₂O-) | ~86 | CDCl₃ |

| ¹³C | Pyrazole Ring Carbons | 123 - 144 | CDCl₃ |

Density Functional Theory (DFT) calculations are often employed to predict and corroborate experimental NMR data, providing a high degree of confidence in the structural assignment. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of a pyrazole derivative will exhibit characteristic absorption bands. For instance, the N-H stretching vibration in pyrazoles typically appears around 3400 cm⁻¹. The C=O stretch of a carboxamide group, if present, is expected near 1685 cm⁻¹. vulcanchem.com In the case of 1-methoxymethyl-3,4,5-trinitropyrazole, significant IR bands were observed at 1539, 1339, 1247, 1115, 889, 805, and 720 cm⁻¹, corresponding to the various functional groups and vibrational modes of the molecule. atlantis-press.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For pyrazole and its derivatives, C-C stretching modes are typically observed in the region of 1430-1625 cm⁻¹. scialert.net C-H stretching vibrations for the pyrrole (B145914) ring are found between 3090-3180 cm⁻¹. scialert.net

The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational framework of this compound, confirming the presence of the pyrazole ring, the methoxymethyl group, and any other functional moieties. Theoretical calculations using methods like DFT are also valuable for assigning the observed vibrational frequencies. nih.govderpharmachemica.com

Table 2: General Vibrational Frequencies for Pyrazole Derivatives This table provides a general range for key functional group vibrations based on literature for related structures.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | IR | ~3400 |

| C-H Stretch (Aromatic) | IR/Raman | 3090 - 3180 |

| C=C Stretch (Ring) | IR/Raman | 1430 - 1625 |

| C-N Stretch | IR | 1130 - 1200 |

| C-O Stretch (Ether) | IR | 1070 - 1150 |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

For pyrazole derivatives, X-ray crystallography has been used to resolve molecular conformations and hydrogen-bonding patterns, such as C–H···π interactions that can lead to the formation of dimers. In a study of 1-methoxymethyl-3,4,5-trinitropyrazole, single-crystal X-ray diffraction revealed a trigonal crystal system with the space group R3. atlantis-press.comresearchgate.net The analysis confirmed that the molecule consists of a pyrazole ring substituted with three nitro groups and a methoxymethyl group at the 1-position. atlantis-press.comresearchgate.net The data also provided precise bond lengths, such as the N1-C1 bond at 1.357(3) Å and the N2-C3 bond at 1.322(3) Å. researchgate.net

Table 3: Crystallographic Data for 1-Methoxymethyl-3,4,5-trinitropyrazole Data from a published crystal structure analysis. atlantis-press.comresearchgate.net

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 22.881(13) |

| b (Å) | 22.881(13) |

| c (Å) | 9.506(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 4310.1(4) |

Such detailed structural information is invaluable for understanding the solid-state packing and potential intermolecular interactions of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For pyrazole derivatives, mass spectrometry can validate the molecular weight. In the analysis of 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine, the molecular ion peak was observed at m/z 217. vulcanchem.com The fragmentation pattern corresponded to the loss of the methoxymethyl group (-59 Da) and the toluene (B28343) group (-92 Da). vulcanchem.com Similarly, for 1-methoxymethyl-3,4,5-trinitropyrazole, electrospray ionization mass spectrometry (ESI-MS) showed a fragment ion at m/z 202, corresponding to [M-CH₂OMe]⁻. atlantis-press.com

Table 4: Mass Spectrometry Data for Related Methoxymethyl-Pyrazole Compounds Illustrative data from fragmentation analysis of similar structures.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |

| 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine | ESI | 217 [M+H]⁺ | 158 ([M+H]⁺ - 59, loss of CH₂OCH₃) |

| 1-methoxymethyl-3,4,5-trinitropyrazole | ESI | - | 202 [M-CH₂OMe]⁻ |

This fragmentation data provides confirmatory evidence for the presence of specific structural units within the molecule, complementing the information obtained from other spectroscopic methods.

Strategic Role of 3 Methoxymethyl 1h Pyrazole As a Synthetic Building Block

Intermediate in the Construction of Diverse Heterocyclic Frameworks

The pyrazole (B372694) nucleus is a foundational component for the synthesis of a wide array of fused heterocyclic systems. Functionalized pyrazoles, such as those with aldehyde groups, are well-established precursors for creating fused ring systems like pyrazolo[3,4-b]quinolines, thieno[2,3-c]pyrazoles, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d]pyridazines. semanticscholar.org The 3-(methoxymethyl)-1H-pyrazole scaffold can be similarly elaborated and cyclized to yield diverse heterocyclic structures.

Research has demonstrated the utility of the pyrazole core in forming complex nitrogen-rich frameworks. For example, pyrazole rings have been used as the base for synthesizing (pyrazole-3-yl)furazan and pyrazolyltetrazole derivatives. researchgate.netresearchgate.net These syntheses highlight the pyrazole's role as a reliable platform for constructing molecules with specific properties, such as high energy content or potential biological activity. researchgate.net

Furthermore, the amino group on a pyrazole ring can be readily derivatized. For instance, the sulfonylation of 3-aryl-5-methoxymethyl-4-amino-1H-pyrazoles with p-acetamidobenzenesulfonyl chloride leads to the formation of sulfanilamide (B372717) derivatives, showcasing the pyrazole's role as a scaffold for medicinal chemistry applications. researchgate.net

The following table summarizes examples of heterocyclic systems synthesized from pyrazole-based building blocks.

| Starting Pyrazole Type | Reagents/Conditions | Resulting Heterocyclic Framework |

| 5-Chloro-pyrazole-4-carbaldehydes | Aniline derivatives, Heat (140–190 °C) | Pyrazolo[3,4-b]quinolines semanticscholar.org |

| 5-Aminopyrazole-4-carbaldehyde | Formamide, PBr₃ | Pyrazolo[3,4-d]pyrimidines semanticscholar.org |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine (B178648) | Pyrazolo[3,4-d]pyridazin-4-ones semanticscholar.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate, Na₂CO₃ | Thieno[2,3-c]pyrazole semanticscholar.org |

| 3(5)-Nitro-1H-pyrazoles | Reduction, Nitration | 3(5)-Nitramino-4-nitro-5(3)-tetrazolylpyrazoles researchgate.net |

Utility in Multistep Organic Synthesis

The strategic value of this compound extends to its application in multistep synthetic sequences. The pyrazole ring itself can be constructed through regioselective, one-pot procedures, such as the reaction between N-monosubstituted hydrazones and nitro-olefins, which allows for controlled placement of substituents. orgsyn.org Once formed, the this compound intermediate can undergo a variety of transformations.

The nitrogen atoms of the pyrazole ring are common sites for modification. The unsubstituted N-H can be alkylated or acylated to introduce new functional groups or to link the pyrazole core to other molecular fragments. nih.gov For instance, N-alkylation of pyrazoles with alkyl halides is a common step in the synthesis of more complex derivatives. nih.gov The synthesis of N-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazoles from the reaction of pyrazole with 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate (B79036) is an example of such a modification. researchgate.net

The methoxymethyl group at the 3-position is generally stable under various reaction conditions, allowing it to be carried through multiple synthetic steps. This feature is crucial for syntheses where other parts of the molecule are being modified. The core structure is considered a key building block for creating heterocyclic amino acids and other complex molecules for materials science and drug discovery. cymitquimica.comnih.govbldpharm.com

The table below outlines some of the synthetic transformations involving pyrazole intermediates, illustrating their versatility.

| Pyrazole Intermediate | Reaction Type | Reagents | Product Type |

| N-monosubstituted hydrazone + nitroolefin | Cyclization | Alcoholic solvents (e.g., MeOH) | Substituted pyrazole orgsyn.org |

| Tautomeric NH-pyrazoles | N-alkylation | Alkyl halides | N-alkylated pyrazoles nih.gov |

| 3-Nitropyrazole | N-alkylation | 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate | N-alkylated nitropyrazole researchgate.net |

| 4-Nitropyrazole | N-alkylation | Bromoacetone | N-acetonyl pyrazole researchgate.net |

| 3-Aryl-5-methoxymethyl-4-amino-1H-pyrazole | Sulfonylation | p-Acetamidobenzenesulfonyl chloride | Sulfanilamide derivative researchgate.net |

Q & A

Basic: What are the most reliable synthetic routes for 3-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of hydrazines with β-diketones or β-ketoesters, followed by methoxymethylation. Key parameters include solvent choice (e.g., ethanol or THF), temperature (50–80°C), and catalyst selection (e.g., acetic acid or p-toluenesulfonic acid). For optimization, reaction time and stoichiometric ratios of reagents should be systematically varied. Yields can be improved by using microwave-assisted synthesis, which reduces side reactions and enhances purity .

Advanced: How do steric and electronic effects of the methoxymethyl group influence regioselectivity in pyrazole functionalization?

The methoxymethyl group introduces steric hindrance near the pyrazole ring, directing electrophilic substitution to the less hindered N1 or C5 positions. Electronically, the methoxy group acts as an electron donor via resonance, stabilizing intermediates in reactions like nitration or halogenation. Computational studies (DFT) and isotopic labeling experiments can elucidate these effects by mapping charge distribution and transition states .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

- NMR : H and C NMR identify substituent positions and tautomeric forms. The methoxymethyl group typically shows a singlet at ~3.3 ppm (CHO) and a multiplet at ~4.5 ppm (CH) .

- X-ray crystallography : Resolves tautomerism and confirms bond angles/planarity of the pyrazole ring. For example, co-crystallization with phenyl groups revealed dihedral angles of 16.8–51.7° between aromatic substituents .

Advanced: How can tautomeric equilibria of this compound be quantified, and what are their implications in biological assays?

Tautomerism between 1H- and 2H- forms can be studied via H NMR in DMSO-d or by variable-temperature X-ray diffraction. The equilibrium ratio affects binding affinity in biological targets (e.g., enzymes). For instance, the 1H tautomer may exhibit stronger hydrogen bonding with active sites due to proton availability at N1 .

Basic: What in vitro models are suitable for evaluating the biological activity of this compound derivatives?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Anti-inflammatory : COX-2 inhibition assays using recombinant enzymes.

- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity due to increased electrophilicity .

Advanced: How can contradictory data in literature on pyrazole derivative reactivity be resolved?

Contradictions often arise from differing reaction conditions (e.g., solvent polarity, pH). Systematic replication studies with controlled variables (temperature, catalyst loading) are essential. For example, conflicting reports on nitration regioselectivity may stem from trace impurities in starting materials, detectable via HPLC-MS .

Basic: What computational tools are recommended for modeling the structure-activity relationships (SAR) of this compound?

- Docking software (AutoDock/Vina) : Predict binding modes with targets like kinases or GPCRs.

- DFT calculations (Gaussian) : Optimize geometries and calculate frontier molecular orbitals (FMOs) to assess reactivity.

- MD simulations (GROMACS) : Study stability of ligand-target complexes over time .

Advanced: How does the methoxymethyl group modulate metabolic stability in pharmacokinetic studies?

The methoxymethyl moiety reduces oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted pyrazoles. In vivo studies in rodent models show prolonged half-life (t > 6 hr) and increased bioavailability (>60%) when paired with lipophilic substituents .

Basic: What strategies mitigate side reactions during methoxymethylation of pyrazole precursors?

- Protection/deprotection : Use TBDMS groups to shield reactive NH sites.

- Low-temperature kinetics : Slow addition of methoxymethyl chloride at 0°C minimizes polysubstitution.

- Workup : Neutralize excess reagent with NaHCO to prevent acid-catalyzed degradation .

Advanced: How can this compound be integrated into hybrid scaffolds for multitarget drug discovery?

Hybridization with triazoles or thiophenes via click chemistry (CuAAC) enhances bioactivity. For example, triazole-pyrazole hybrids showed dual inhibition of EGFR and VEGFR-2 (IC < 1 μM) in kinase assays. Structural diversity is achieved by varying linkers (e.g., ethylene, carbonyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.